molecular formula C22H19NO B6087619 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6087619
M. Wt: 313.4 g/mol
InChI Key: PWMATKPMYODMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, commonly known as BIQ, is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). BIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

Target of Action

2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline primarily targets prostaglandin G/H synthase 1 (also known as COX-1) . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

The compound interacts with COX-1 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, leading to a reduction in inflammation and pain . The binding is typically reversible, and the compound competes with arachidonic acid for the active site.

Biochemical Pathways

By inhibiting COX-1, this compound affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins, thromboxanes, and leukotrienes. The inhibition of COX-1 reduces the levels of prostaglandins and thromboxanes, which are mediators of inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

These properties contribute to its bioavailability and duration of action in the body.

Result of Action

At the molecular level, the inhibition of COX-1 leads to decreased production of prostaglandins, resulting in reduced inflammation and pain. At the cellular level, this translates to decreased inflammatory responses and relief from symptoms associated with conditions like arthritis and other inflammatory disorders .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Understanding these factors is crucial for optimizing the compound’s therapeutic effects and minimizing potential side effects.

: Information synthesized from various sources on the mechanism of action and pharmacokinetics of similar compounds. Specific details on this compound may vary based on ongoing research.

Advantages and Limitations for Lab Experiments

The advantages of using BIQ in lab experiments include its potent inhibitory activity against 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, its ability to induce cell death in cancer cells, and its neuroprotective effects. However, the limitations of using BIQ in lab experiments include its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on BIQ. One area of research is the development of new synthetic methods for BIQ that can improve its solubility and bioavailability. Another area of research is the identification of new therapeutic applications for BIQ, particularly in the treatment of neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of BIQ and its potential side effects.

Synthesis Methods

The synthesis of BIQ involves the reaction of 4-biphenylcarboxaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by reduction to yield BIQ as a white crystalline solid.

Scientific Research Applications

BIQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It is a potent inhibitor of 2-(4-biphenylylcarbonyl)-1,2,3,4-tetrahydroisoquinoline, an enzyme that plays a crucial role in DNA repair and cell survival. Inhibition of this compound by BIQ leads to the accumulation of DNA damage, ultimately resulting in cell death.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c24-22(23-15-14-18-8-4-5-9-21(18)16-23)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-13H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMATKPMYODMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.